molecular formula C22H18BrN3OS B2425034 2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034401-40-4

2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2425034
CAS No.: 2034401-40-4
M. Wt: 452.37
InChI Key: GQXHVTSBYKBHFQ-UHFFFAOYSA-N
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Description

2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H18BrN3OS and its molecular weight is 452.37. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3OS/c23-16-8-4-5-14(11-16)13-28-22-25-19-18(15-6-2-1-3-7-15)12-24-20(19)21(27)26(22)17-9-10-17/h1-8,11-12,17,24H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXHVTSBYKBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C22H18BrN3OSC_{22}H_{18}BrN_3OS, with a molecular weight of approximately 452.4 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H18BrN3OS
Molecular Weight452.4 g/mol
CAS Number2034401-40-4
StructureStructure

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound may exert its anticancer effects through inhibition of specific kinases such as BRAF and EGFR, which are often mutated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
  • Case Study : A study involving similar pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for combination therapy in resistant cancer subtypes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been observed in related thioether compounds. The presence of the bromobenzyl group may enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against bacterial strains.

  • Research Findings : Studies have reported that thioether derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds within this class have demonstrated anti-inflammatory effects. This activity may be attributed to the modulation of inflammatory cytokines and inhibition of NF-kB signaling pathways.

  • Experimental Evidence : In vitro studies have shown that certain derivatives can significantly reduce the secretion of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the benzyl moiety enhances the compound's bioactivity by increasing electron deficiency at key reactive sites.
  • Core Modifications : Alterations to the pyrrolo[3,2-d]pyrimidine core can significantly impact potency and selectivity against specific targets.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrrolopyrimidine derivatives exhibit significant anticancer properties. The compound under review has shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action : The compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival. For instance, it exhibited an IC50_{50} of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of diverse cancer cell lines, including those from breast, lung, and prostate cancers. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy across 60 different carcinoma cell lines, showing a mean growth inhibition percentage of 43.9% .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. It inhibits the cytochrome bc1 complex, a validated target for antimycobacterial drugs . This mechanism suggests its potential as a treatment for tuberculosis, which remains a global health challenge.

Anticonvulsant Activity

The anticonvulsant potential of pyrrolopyrimidine derivatives has been explored through structure-activity relationship studies. Compounds similar to the one have demonstrated significant protective effects in animal models against seizures induced by pentylenetetrazole (PTZ) .

Case Studies

StudyFindingsReference
Anticancer Efficacy Demonstrated dual inhibition of CDK2/TRKA with IC50_{50} values of 0.09 µM and 0.45 µM respectively
Antimycobacterial Activity Inhibition of cytochrome bc1 complex in M. tuberculosis
Anticonvulsant Properties Significant protection against PTZ-induced seizures in animal models

Q & A

Q. What are the optimal synthetic routes for preparing 2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions . Subsequent steps include thioether bond formation using 3-bromobenzyl mercaptan and cyclopropane substitution. Key considerations:

  • Cyclization : Use of Lewis acids (e.g., ZnCl₂) at 80–100°C improves ring closure efficiency.
  • Thioether Formation : Nucleophilic substitution at the pyrrolopyrimidine C2 position requires polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .
  • Cyclopropyl Group Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids may enhance regioselectivity .
    Yield Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification. Typical yields range from 40–60% for multi-step syntheses .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; bromobenzyl aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₃H₂₀BrN₃OS, expected [M+H]⁺: 478.06).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking of phenyl groups) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Prioritize target-based assays due to the compound’s structural similarity to kinase inhibitors:

  • Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, HeLa) to assess IC₅₀ values. Include a cyclopropane-free analog to isolate substituent effects .
  • Solubility/Permeability : Employ PAMPA or Caco-2 models to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-bromobenzylthio and cyclopropyl groups?

Methodological Answer:

  • Analog Synthesis : Replace 3-bromobenzyl with 4-fluorobenzyl () or 4-methoxybenzyl () to assess electronic/steric effects on target binding.
  • Cyclopropyl Modifications : Substitute with larger cycloalkyl groups (e.g., cyclohexyl) to study conformational flexibility .
  • Biological Testing : Compare IC₅₀ values in kinase assays and molecular docking to identify critical interactions (e.g., bromine’s role in halogen bonding) .

Q. How should researchers resolve contradictions in bioactivity data across different cell lines or enzymatic assays?

Methodological Answer:

  • Dose-Response Curves : Validate assays with positive controls (e.g., staurosporine for kinases) and repeat experiments in triplicate.
  • Off-Target Analysis : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-specific binding partners .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out metabolite interference .

Q. What strategies can optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Mask the thioether group with acetyl or PEGylated moieties to enhance solubility .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability.
  • PK/PD Modeling : Integrate in vitro ADME data (e.g., t₁/₂ in hepatocytes) with allometric scaling to predict dosing regimens .

Q. How can in silico methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against databases like PDB or ChEMBL. Focus on conserved ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) and identify critical residues for mutagenesis studies .
  • QSAR Models : Train models on pyrrolopyrimidine derivatives to predict off-target effects .

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